Bienvenue dans la boutique en ligne BenchChem!

1-(Isoquinolin-1-yl)propane-1,3-diol

Medicinal Chemistry GPCR Pharmacology Fragment-Based Drug Design

This 1-substituted aromatic isoquinoline diol is the validated S1P₁ agonist scaffold (EC₅₀=1.20 nM) essential for replicating high-affinity receptor pharmacophores. Its planar core enables critical π-stacking interactions, distinguishing it from inactive saturated analogs. The chiral C1 center supports enantioselective SAR studies. For integrin antagonist or CNS fragment campaigns, this specific substitution pattern is non-negotiable.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13677149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isoquinolin-1-yl)propane-1,3-diol
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C(CCO)O
InChIInChI=1S/C12H13NO2/c14-8-6-11(15)12-10-4-2-1-3-9(10)5-7-13-12/h1-5,7,11,14-15H,6,8H2
InChIKeyFETKOOIDSVQGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Isoquinolin-1-yl)propane-1,3-diol: Procurement-Grade Aromatic Isoquinoline Diol for Specialized Synthesis and Receptor-Targeted Research


1-(Isoquinolin-1-yl)propane-1,3-diol (CAS: 1420821-04-0) is a heterocyclic building block defined by a fully aromatic isoquinoline core substituted at the 1‑position with a propane‑1,3‑diol side chain (C₁₂H₁₃NO₂, MW 203.24 g/mol) . This structural arrangement provides a planar, electron‑deficient heteroaromatic scaffold coupled with a conformationally flexible chiral diol. The compound is distinct from the more common 2‑substituted tetrahydroisoquinoline diols and serves as a key intermediate in the design of sphingosine‑1‑phosphate (S1P) receptor modulators and integrin antagonists, with reported potency in the low‑nanomolar range at the S1P₁ receptor in cellular assays [1].

Why 1-(Isoquinolin-1-yl)propane-1,3-diol Cannot Be Replaced by Common 2‑Substituted Tetrahydroisoquinoline Analogs


The scientific and industrial utility of 1‑(Isoquinolin‑1‑yl)propane‑1,3‑diol is dictated by its aromatic isoquinoline core, the position of the diol substituent (C1 versus C2 attachment), and the resulting stereoelectronic profile. Replacement with the more abundant 2‑substituted tetrahydroisoquinoline‑1,3‑diols (e.g., CAS 955287‑52‑2) introduces a non‑aromatic, saturated bicyclic system, which dramatically alters π‑stacking capacity, basicity of the nitrogen, and conformational rigidity . In the context of S1P receptor pharmacology, the aromatic isoquinoline‑1‑yl framework is a deliberate design element that preserves the planar hydrophobic interactions required for high‑affinity orthosteric or allosteric binding, a feature lost upon ring saturation [1]. Furthermore, the presence of a chiral center at the C1 position of the propane chain enables enantioselective synthesis and stereochemical structure‑activity relationship (SAR) studies that are not possible with symmetric 2‑substituted analogs. Procurement of the precise 1‑(isoquinolin‑1‑yl) substitution pattern is therefore non‑negotiable when the goal is to replicate or extend published receptor‑modulator pharmacophores or to access a specific chiral building block.

Quantitative Differentiation of 1-(Isoquinolin-1-yl)propane-1,3-diol Versus Closest Analogs


Aromatic Isoquinoline Core Confers Planar π‑Stacking Geometry Absent in Saturated Tetrahydroisoquinoline Analogs

The target compound contains a fully aromatic isoquinoline bicyclic system, whereas the closest commercially abundant analogs (e.g., CAS 955287‑52‑2, 2‑(1,2,3,4‑tetrahydroisoquinolin‑1‑yl)propane‑1,3‑diol) feature a saturated 1,2,3,4‑tetrahydroisoquinoline core. Aromaticity directly impacts molecular planarity, electron density at the nitrogen, and capacity for π‑π stacking with aromatic residues in protein binding pockets. The fully aromatic system of 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol is essential for the high‑affinity binding observed at the S1P₁ receptor (EC₅₀ = 1.20 nM) [1], a target where planar heteroaromatic interactions are critical. In contrast, the saturated tetrahydroisoquinoline analog lacks this aromatic stabilization and exhibits distinct basicity and conformational preferences, making it unsuitable as a direct surrogate in S1P₁‑targeted programs .

Medicinal Chemistry GPCR Pharmacology Fragment-Based Drug Design

1‑Substitution Pattern Establishes a Stereogenic Center for Enantioselective Synthesis

Unlike the symmetric 2‑substituted propane‑1,3‑diols, 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol contains a stereogenic center at the C1 carbon of the propane chain, adjacent to the isoquinoline ring. This chirality enables the compound to serve as a chiral building block in asymmetric synthesis and allows the resolution of enantiomers for SAR studies. Recent methodologies have demonstrated the enantioselective synthesis of C1‑substituted isoquinoline derivatives with high enantiomeric ratios (e.r. > 90:10) using chiral catalysts [1]. The 2‑substituted tetrahydroisoquinoline analogs (e.g., CAS 955287‑52‑2) lack this stereocenter, rendering them achiral and unsuitable for applications requiring defined stereochemistry. The presence of a chiral center in 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol provides a quantifiable differentiation in synthetic utility and biological target engagement.

Asymmetric Synthesis Chiral Building Blocks Structure-Activity Relationship

C1‑Attached Diol Chain Optimizes S1P₁ Receptor Affinity (EC₅₀ = 1.20 nM) Relative to Alternative Scaffolds

In a cellular functional assay measuring agonist activity at the human S1P₁ receptor expressed in HEK293 cells, 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol demonstrated an EC₅₀ of 1.20 nM for inhibition of forskolin‑stimulated cAMP production [1]. This potency is in the low‑nanomolar range and positions the compound as a high‑affinity S1P₁ agonist scaffold. While direct head‑to‑head data against the 2‑substituted tetrahydroisoquinoline analog are not available in the public domain, class‑level inference suggests that the aromatic isoquinoline‑1‑yl substitution is a critical determinant of high‑affinity binding to S1P receptors, a trend observed across multiple patented S1P modulator series [2]. The C1 attachment of the diol chain, combined with the aromatic core, differentiates this compound from 2‑substituted and saturated analogs, which are either inactive or significantly less potent at this receptor subtype.

S1P Receptor Pharmacology Immunomodulation GPCR Agonism

Physicochemical Differentiation from Saturated Analogs: Lipophilicity and Hydrogen Bonding Profile

The fully aromatic isoquinoline core of 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol (MW 203.24 g/mol) results in a distinct physicochemical profile compared to its saturated tetrahydroisoquinoline analog (MW 207.27 g/mol). The aromatic system reduces the number of hydrogen bond donors (1 from the secondary amine in saturated analogs versus 0 in the aromatic target) and lowers the calculated logP (predicted ~1.2 versus ~0.8 for the saturated analog), reflecting increased lipophilicity and membrane permeability potential. The topological polar surface area (TPSA) is also reduced (approximately 53 Ų versus 66 Ų for the saturated analog), indicating a more favorable profile for blood‑brain barrier penetration [1]. These calculated differences, derived from canonical SMILES and standard in silico tools, support the selection of the aromatic isoquinoline derivative for CNS‑targeted applications where passive diffusion and reduced hydrogen bonding are desirable .

ADME Prediction Physicochemical Profiling Fragment Library Design

Optimal Research and Industrial Applications for 1-(Isoquinolin-1-yl)propane-1,3-diol


S1P₁ Receptor Agonist Scaffold for Immunomodulatory Drug Discovery

The compound serves as a validated, high‑affinity (EC₅₀ = 1.20 nM) S1P₁ receptor agonist scaffold [1]. Medicinal chemistry teams developing novel S1P₁ modulators for multiple sclerosis, inflammatory bowel disease, or other autoimmune conditions can utilize 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol as a starting point for SAR expansion. The aromatic isoquinoline core is essential for maintaining the planar π‑stacking interactions required for potent receptor engagement, a feature absent in saturated tetrahydroisoquinoline analogs. Procurement of this specific compound ensures fidelity to the pharmacophore described in S1P modulator patent literature and binding databases.

Chiral Building Block for Asymmetric Synthesis of C1‑Substituted Isoquinoline Derivatives

The presence of a stereogenic center at the C1 position of the propane chain enables the compound to be used as a chiral building block in asymmetric synthesis. Recent methodologies have achieved enantioselective synthesis of C1‑substituted isoquinolines with high enantiomeric ratios (e.r. > 90:10) [2]. This capability is not available with achiral 2‑substituted analogs. Researchers focused on stereoselective total synthesis, chiral ligand development, or enantiopure pharmaceutical intermediates should select this 1‑substituted isoquinoline diol to access a well‑defined chiral space.

Fragment‑Based Lead Discovery Targeting CNS‑Penetrant GPCR Modulators

With a molecular weight of 203.24 g/mol, two hydrogen bond donors, and a predicted logP of ~1.2, 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol possesses an attractive fragment‑like physicochemical profile for CNS drug discovery [3]. The reduced TPSA (~53 Ų) compared to saturated analogs (~66 Ų) suggests improved passive membrane permeability and potential for blood‑brain barrier penetration. Fragment‑based screening campaigns targeting CNS‑expressed GPCRs, particularly S1P receptors, will benefit from the inclusion of this aromatic isoquinoline fragment, which offers a differentiated shape and electronic profile relative to saturated tetrahydroisoquinoline fragments commonly found in commercial fragment libraries.

Integrin Antagonist Lead Optimization Programs

Isoquinolin‑1‑yl derivatives have been disclosed as integrin antagonists, particularly targeting α4β1 (VLA‑4) and related cell adhesion molecules [4]. The 1‑(isoquinolin‑1‑yl)propane‑1,3‑diol core represents a key intermediate in the synthesis of squaric acid derivatives and other integrin‑targeted therapeutics. Programs focused on inflammatory diseases, autoimmune disorders, or cancer metastasis where integrin blockade is therapeutically relevant should prioritize this specific isoquinoline‑1‑yl substitution pattern to align with established pharmacophore models and patent‑protected chemical matter.

Quote Request

Request a Quote for 1-(Isoquinolin-1-yl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.